molecular formula C15H20N2O6 B11701861 diethyl N-[(5-hydroxypyridin-3-yl)carbonyl]glutamate

diethyl N-[(5-hydroxypyridin-3-yl)carbonyl]glutamate

Cat. No.: B11701861
M. Wt: 324.33 g/mol
InChI Key: CSNTWDPAZCYDKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl N-[(5-hydroxypyridin-3-yl)carbonyl]glutamate is a chemical compound with the molecular formula C15H21N2O6. It is known for its unique structure, which includes a pyridine ring substituted with a hydroxyl group and a glutamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of diethyl N-[(5-hydroxypyridin-3-yl)carbonyl]glutamate may involve large-scale esterification and carbonylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality output .

Chemical Reactions Analysis

Types of Reactions

Diethyl N-[(5-hydroxypyridin-3-yl)carbonyl]glutamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted pyridines.

Scientific Research Applications

Diethyl N-[(5-hydroxypyridin-3-yl)carbonyl]glutamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl N-[(5-hydroxypyridin-3-yl)carbonyl]glutamate involves its interaction with specific molecular targets and pathways. The hydroxyl group on the pyridine ring can form hydrogen bonds with enzymes or receptors, modulating their activity. The glutamate moiety can interact with amino acid transporters and receptors, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl N-[(5-hydroxy-2-pyridyl)carbonyl]glutamate
  • Diethyl N-[(5-hydroxy-4-pyridyl)carbonyl]glutamate
  • Diethyl N-[(5-hydroxy-6-pyridyl)carbonyl]glutamate

Uniqueness

Diethyl N-[(5-hydroxypyridin-3-yl)carbonyl]glutamate is unique due to the specific position of the hydroxyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This positional specificity can lead to different interactions with molecular targets compared to its analogs .

Properties

Molecular Formula

C15H20N2O6

Molecular Weight

324.33 g/mol

IUPAC Name

diethyl 2-[(5-hydroxypyridine-3-carbonyl)amino]pentanedioate

InChI

InChI=1S/C15H20N2O6/c1-3-22-13(19)6-5-12(15(21)23-4-2)17-14(20)10-7-11(18)9-16-8-10/h7-9,12,18H,3-6H2,1-2H3,(H,17,20)

InChI Key

CSNTWDPAZCYDKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC(=CN=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.